molecular formula C19H20O6 B191437 3-(3,4-Dimethoxyphenyl)-1-(2-hydroxy-4,6-dimethoxyphenyl)prop-2-en-1-one CAS No. 10496-67-0

3-(3,4-Dimethoxyphenyl)-1-(2-hydroxy-4,6-dimethoxyphenyl)prop-2-en-1-one

Cat. No. B191437
CAS RN: 10496-67-0
M. Wt: 344.4 g/mol
InChI Key: CEBBHGDAHZDJTP-UHFFFAOYSA-N
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Description

Typically, the description of a compound includes its IUPAC name, common name (if any), and structural formula. The structure can give insights into the functional groups present in the compound.



Synthesis Analysis

This involves understanding the methods used to synthesize the compound. It could be a single step reaction or a multi-step synthesis involving various reagents and conditions.



Molecular Structure Analysis

This involves analyzing the molecular structure of the compound. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. The type of reactions can give insights into the chemical properties of the compound.



Physical And Chemical Properties Analysis

This involves studying the physical and chemical properties of the compound such as melting point, boiling point, solubility, reactivity, etc.


Scientific Research Applications

Crystal Structure and Molecular Interactions

  • The compound exhibits specific dihedral angles between its hydroxyphenyl and dimethoxyphenyl rings, influencing its molecular structure and interactions. This is crucial for understanding the compound's behavior in various applications, especially in material science and chemistry (Jasinski et al., 2011).
  • The crystal packing of this compound is stabilized by weak intermolecular C—H⋯O contacts and π–π stacking interactions, indicating potential for material engineering and development of molecular assemblies (Jasinski et al., 2011).

Antioxidant Activity

  • Some derivatives of this compound have been synthesized and tested for their antioxidant activity, showing promising results. This opens avenues for research in pharmacology and biochemistry for developing new antioxidants (Sulpizio et al., 2016).

Photophysical Properties

  • The compound's photophysical properties, like absorption and emission spectra, have been studied. This is significant for its applications in photophysics and as a probe in chemical analyses (Asiri et al., 2017).

Lignin Model Compound

  • It has been used as a model compound in studies of lignin acidolysis, contributing to a better understanding of lignin breakdown, which is vital in bioenergy research (Yokoyama, 2015).

Nonlinear Optical Properties

  • The compound's nonlinear optical properties have been explored, indicating its potential use in photonics and optoelectronics (Razvi et al., 2019).

Gene Transfer Induction

  • Certain phenolic compounds, including this one, have been studied for their effects on Agrobacterium vir genes and gene transfer induction, highlighting its potential role in genetic engineering and plant biotechnology (Joubert et al., 2002).

Safety And Hazards

This involves understanding the safety measures that need to be taken while handling the compound and the possible hazards it could pose.


Future Directions

This involves discussing potential future research directions. This could be based on the current understanding of the compound and its limitations.


Please consult with a chemistry professional or refer to specific chemistry databases for more detailed and accurate information. It’s also important to note that handling chemical substances should always be done following safety protocols and under professional supervision.


properties

IUPAC Name

3-(3,4-dimethoxyphenyl)-1-(2-hydroxy-4,6-dimethoxyphenyl)prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20O6/c1-22-13-10-15(21)19(18(11-13)25-4)14(20)7-5-12-6-8-16(23-2)17(9-12)24-3/h5-11,21H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEBBHGDAHZDJTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=CC(=O)C2=C(C=C(C=C2OC)OC)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10343773
Record name 3-(3,4-dimethoxyphenyl)-1-(2-hydroxy-4,6-dimethoxyphenyl)prop-2-en-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10343773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

344.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3,4-Dimethoxyphenyl)-1-(2-hydroxy-4,6-dimethoxyphenyl)prop-2-en-1-one

CAS RN

10496-67-0
Record name 3-(3,4-dimethoxyphenyl)-1-(2-hydroxy-4,6-dimethoxyphenyl)prop-2-en-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10343773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
K Juvale - 2013 - bonndoc.ulb.uni-bonn.de
Chemotherapy is a major form of treatment for cancers. Unfortunately, the majority of cancers are either resistant to chemotherapy or acquire resistance (MDR) during treatment. The …
Number of citations: 1 bonndoc.ulb.uni-bonn.de
A Sharma, D Kashyap, K Sak, HS Tuli… - Pharmaceutical patent …, 2018 - Future Science
Bioactive polyphenolic compounds derived from plants are being utilized for prevention of various chronic diseases including cancer and cardiovascular disorders. Quercetin, a …
Number of citations: 107 www.future-science.com

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